4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
Acetyl chloride, also known as ethanoyl chloride, is an acyl chloride derived from acetic acid. It is a colorless, corrosive, and volatile liquid with the chemical formula CH₃COCl. Acetyl chloride is widely used in organic synthesis, particularly in the preparation of esters and amides of acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl chloride can be synthesized through several methods:
Laboratory Methods: It is commonly prepared by reacting acetic acid with chlorodehydrating agents such as phosphorus trichloride, phosphorus pentachloride, sulfuryl chloride, phosgene, or thionyl chloride.
Industrial Production: On an industrial scale, acetyl chloride is produced by the reaction of acetic anhydride with hydrogen chloride, resulting in a mixture of acetyl chloride and acetic acid.
Chemical Reactions Analysis
Acetyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form acetic acid and hydrogen chloride.
Esterification: Reacts with alcohols to form esters and hydrogen chloride.
Amidation: Reacts with amines to form amides and hydrogen chloride.
Substitution Reactions: Involves the replacement of the chlorine atom with other nucleophiles
Common reagents and conditions used in these reactions include alcohols, amines, and water. Major products formed from these reactions are esters, amides, and acetic acid .
Scientific Research Applications
Acetyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent for acetylation reactions, which introduce an acetyl group into organic molecules.
Medicine: Involved in the synthesis of active pharmaceutical ingredients and intermediates.
Industry: Used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetyl chloride involves its reactivity with nucleophiles. The carbonyl carbon in acetyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. For example, reaction with water results in hydrolysis, forming acetic acid and hydrogen chloride .
Comparison with Similar Compounds
Acetyl chloride is compared with other acyl chlorides such as:
- Propionyl chloride (CH₃CH₂COCl)
- Butyryl chloride (CH₃CH₂CH₂COCl)
- Acetyl bromide (CH₃COBr)
While these compounds share similar reactivity patterns, acetyl chloride is unique due to its widespread use in acetylation reactions and its relatively simple structure .
Properties
IUPAC Name |
4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHGYMGXPXYBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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